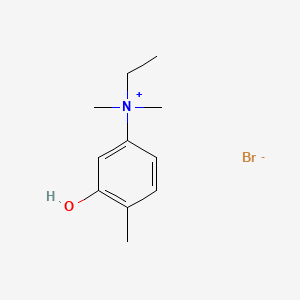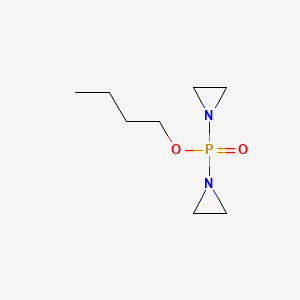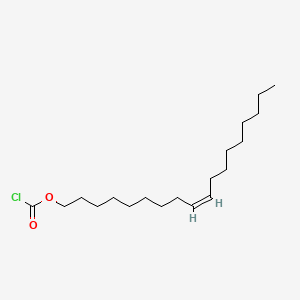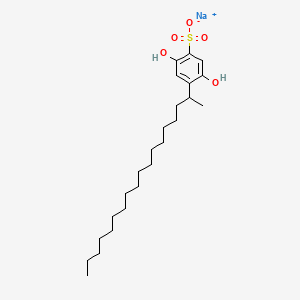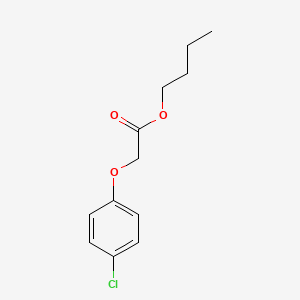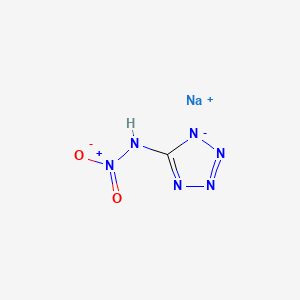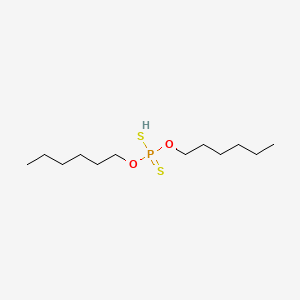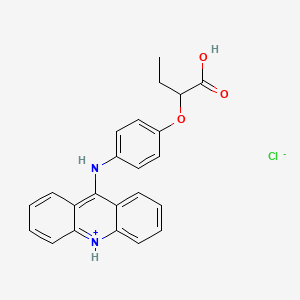
2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate is a compound that has garnered interest due to its potential applications in various fields, particularly in medicinal chemistry. This compound is characterized by the presence of an acridine moiety, which is known for its biological activity, and a butyric acid group, which can influence its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate typically involves a multi-step process. One common method starts with the preparation of 9-acridinylamine, which is then reacted with p-hydroxyphenylbutyric acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism by which 2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate exerts its effects is primarily through its interaction with DNA. The acridine moiety can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This can lead to the inhibition of DNA replication and transcription, ultimately causing cell death in rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
Mitoxantrone: A synthetic anthracenedione with similar DNA intercalating properties.
Doxorubicin: An anthracycline antibiotic that also intercalates with DNA and inhibits topoisomerase II.
Uniqueness
2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate is unique due to its specific combination of the acridine moiety and the butyric acid group. This combination can enhance its solubility and potentially improve its biological activity compared to other similar compounds .
Properties
CAS No. |
73758-51-7 |
|---|---|
Molecular Formula |
C23H21ClN2O3 |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
2-[4-(acridin-10-ium-9-ylamino)phenoxy]butanoic acid;chloride |
InChI |
InChI=1S/C23H20N2O3.ClH/c1-2-21(23(26)27)28-16-13-11-15(12-14-16)24-22-17-7-3-5-9-19(17)25-20-10-6-4-8-18(20)22;/h3-14,21H,2H2,1H3,(H,24,25)(H,26,27);1H |
InChI Key |
DULWHCIJMLNJQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=C(C=C1)NC2=C3C=CC=CC3=[NH+]C4=CC=CC=C42.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


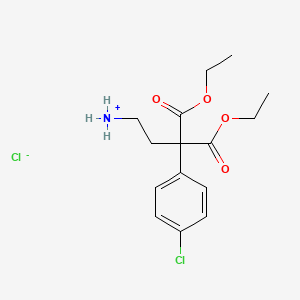

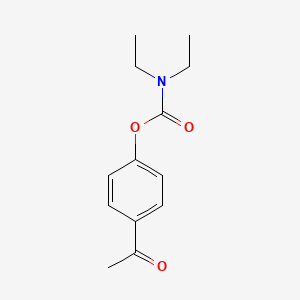
![diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride](/img/structure/B13761640.png)
![[4-(chloromethyl)-3-methylphenyl] ethyl carbonate](/img/structure/B13761651.png)

